茄碱酮

描述

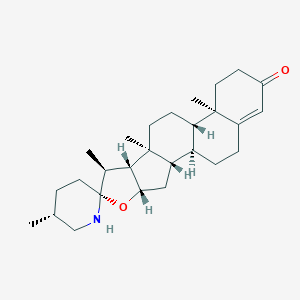

Solasodenone is a bioactive compound with the molecular formula C27H41NO2 . It has an average mass of 411.620 Da and a mono-isotopic mass of 411.313721 Da . It is a major bioactive ingredient in Solanum nigrum L. that has strong pharmacological characteristics .

Synthesis Analysis

The synthesis of Solasodenone involves metabolic changes in plant pathosystems . In sprouted potatoes infected by the phytopathogen Pythium ultimum, the fluctuations of glycoalkaloids were monitored . After 8 days from the inoculation, an increase in the relative intensity of Solasodenone was observed .Molecular Structure Analysis

Solasodenone has 10 defined stereocenters . The structure of Solasodenone has been studied using X-ray structural analysis . Rings A, C, and F have the chair conformation, ring B half-chair, and rings D and E envelope conformations .Chemical Reactions Analysis

The chemical reactions involving Solasodenone are complex and require powerful analytical approaches . The response of plants to microbial pathogens is based on the production of secondary metabolites .Physical And Chemical Properties Analysis

Solasodenone has a density of 1.1±0.1 g/cm3, a boiling point of 541.3±50.0 °C at 760 mmHg, and a flash point of 281.1±30.1 °C . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its polar surface area is 38 Å2 .科学研究应用

抗真菌应用:茄碱酮与其他甾体生物碱(如 5β-茄碱-3-酮)一起,从茄科茄属植物的叶片中分离得到,并表现出抗真菌活性。这些化合物被确定为植物在真空渗透胁迫下的胁迫代谢物 (Rowan, Macdonald, & Skipp, 1983).

植物病理系统中的代谢变化:在一项关注植物对病原体入侵的代谢反应的研究中,茄碱酮是马铃薯中受植物病原体腐霉感染后相对强度增加的代谢物之一。这是使用印迹成像解吸电喷雾电离质谱 (DESI-MS) 观察到的 (Tata 等人,2015).

化学衍生物和反应:一项研究描述了从茄碱中生成 A/B-顺-螺甾烷,导致茄碱酮的形成。详细说明了该转化中涉及的氧化和氢化过程,突出了茄碱酮及其衍生物的化学性质和潜在应用 (Tolstikov, Yur'ev, & Goryaev, 1967).

抗惊厥和中枢神经系统作用:从刺果茄果实中分离得到的茄碱酮被研究其抗惊厥和中枢神经系统 (CNS) 抑制作用。该化合物在几个实验模型中显示出显着的活性,表明其在治疗中枢神经系统疾病中的潜在作用 (Chauhan, Sheth, Ranpariya, & Parmar, 2011).

安全和危害

未来方向

The development of a simple and effective extraction method for obtaining Solasodenone is highly important . A method for extracting Solasodenone from Solanum nigrum L. by microwave-assisted aqueous two-phase extraction (MAATPE) has been proposed . This method is simple, rapid, and green, making it a feasible extraction method of active alkaloids from Solanum nigrum L .

属性

IUPAC Name |

(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-piperidine]-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h13,16-17,20-24,28H,5-12,14-15H2,1-4H3/t16-,17+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAKPWXDUSEAEH-CLGLNXEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318141 | |

| Record name | NSC326402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Solasodenone | |

CAS RN |

17094-86-9 | |

| Record name | SOLASODENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC326402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

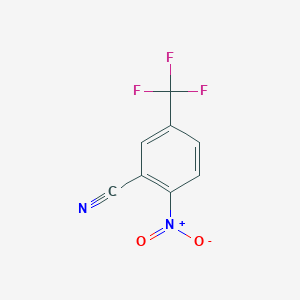

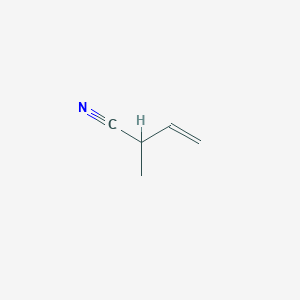

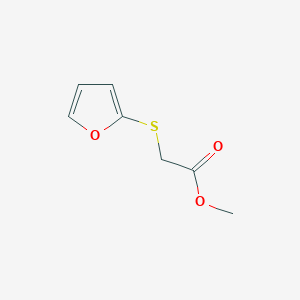

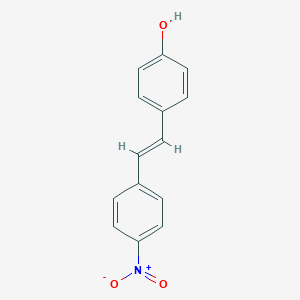

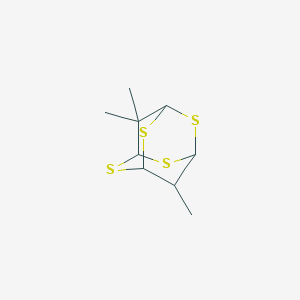

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

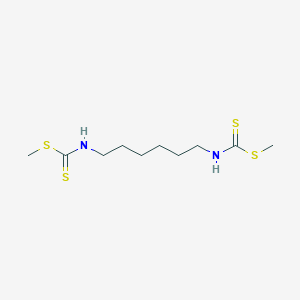

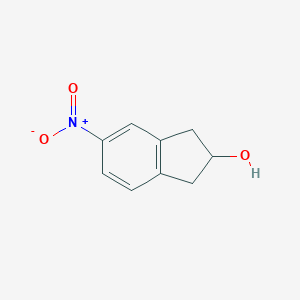

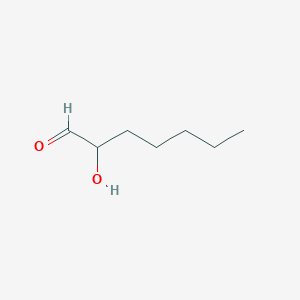

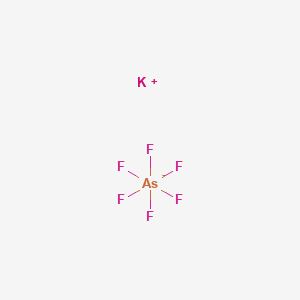

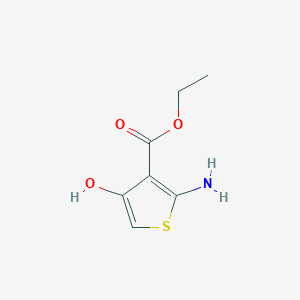

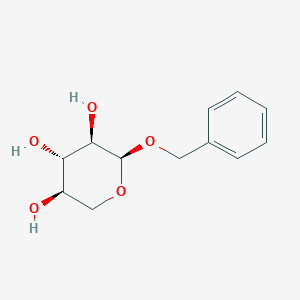

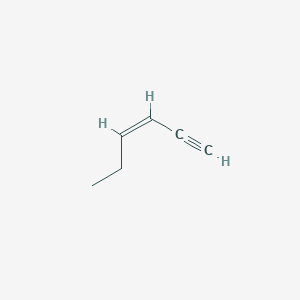

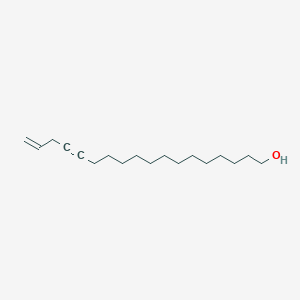

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。